molecular formula C28H26N8O B610974 N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine CAS No. 1128096-91-2

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine

Cat. No.: B610974
CAS No.: 1128096-91-2
M. Wt: 490.571
InChI Key: QDMXVKKPYBGIAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR-3306 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SR-3306 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

SR-3306 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity against JNK. It can also participate in oxidation and reduction reactions, depending on the experimental conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of SR-3306 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving SR-3306 are its various analogs and derivatives, which are tested for their biological activity and selectivity. These products are crucial for understanding the structure-activity relationship and optimizing the compound’s therapeutic potential .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine moiety , a triazole ring , and a morpholine group , which contribute to its unique properties and biological interactions. The molecular formula is C28H26N8C_{28}H_{26}N_8 with a molecular weight of approximately 446.5g/mol446.5\,g/mol . The synthesis typically involves multi-step organic synthesis techniques, which may include the coupling of various precursors to form the desired structure .

Oncology Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to interfere with specific signaling pathways critical for cancer growth, making it a candidate for further studies in cancer therapeutics .

Antimicrobial and Anti-inflammatory Potential

In addition to its oncological applications, N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine may also possess antimicrobial and anti-inflammatory properties due to its diverse structural characteristics. This broad spectrum of activity opens avenues for research into other therapeutic areas beyond oncology .

In Vitro Studies

Several studies have explored the efficacy of this compound against various cancer cell lines. For instance, it has been tested against acute myeloid leukemia cell lines (MV4-11), demonstrating significant cytotoxic effects at specific concentrations .

Drug Development Insights

The compound has been evaluated under protocols established by the National Cancer Institute (NCI), where it exhibited promising antimitotic activity against human tumor cells. The results indicated mean GI50/TGI values that suggest its potential as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Activity Type Details
Primary Application Oncology (protein kinase inhibition)
Additional Uses Potential antimicrobial and anti-inflammatory applications
Mechanism Inhibition of specific signaling pathways via protein kinase interaction
Tested Cell Lines MV4-11 (acute myeloid leukemia), other human tumor cells
NCI Evaluation Promising antimitotic activity with specific GI50/TGI values

Mechanism of Action

SR-3306 exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). These kinases are involved in the phosphorylation of various substrates, including transcription factors like c-Jun and activating transcription factor 2 (ATF-2). By inhibiting JNK, SR-3306 prevents the phosphorylation of these substrates, thereby modulating gene expression and cellular responses to stress .

Biological Activity

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a synthetic organic compound with notable biological activity, particularly in oncology. Its complex structure includes a pyrimidine moiety, a triazole ring, and a morpholine group, which contribute to its interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C28H26N8O, indicating a rich nitrogen content that is often associated with biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Research has identified that this compound primarily acts as a kinase inhibitor , interfering with signaling pathways crucial for cancer cell proliferation and survival. The specific kinases targeted include those involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancerous cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cancer cell proliferation by targeting specific kinases.
Anti-inflammatory Potential applications in reducing inflammation due to its structural features.
Antimicrobial Exhibits activity against various microbial strains based on preliminary studies.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, specifically caspase 3/7 . This apoptotic effect is crucial for its potential use in cancer therapies.
  • Binding Affinity :
    • Interaction studies utilizing surface plasmon resonance (SPR) indicated strong binding affinities between the compound and its kinase targets, which are essential for understanding its pharmacodynamics .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound Name Structural Features Biological Activity
4-(3-Morpholin-4-ylphenyl)-6-(3-pyridinyloxy)-1H-pyrimidineMorpholine group, pyrimidine coreAnticancer activity
N-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yloxy)-pyrimidinPiperazine instead of morpholineKinase inhibition
6-Methylpyridin-3-yloxy-pyrimidin derivativesSimilar pyridine and pyrimidine structuresVarious biological activities

Q & A

Q. Basic: What synthetic strategies are commonly employed for synthesizing this compound?

The compound is typically synthesized via multi-step heterocyclic coupling reactions. A key approach involves:

  • Step 1 : Reacting 4-(3-morpholinophenyl)pyrimidin-2-amine intermediates with halogenated triazole precursors under reflux conditions in ethanol or acetonitrile. Morpholine derivatives are introduced via nucleophilic substitution or Mannich reactions .
  • Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization from ethanol (95%) to isolate the final product. Yields can vary (17–82%) depending on reaction optimization .
    Methodological Tip : Monitor reaction progress using TLC with UV visualization and optimize catalyst loading (e.g., copper(I) bromide) to enhance efficiency .

Q. Advanced: How can researchers troubleshoot low yields in triazole-phenyl coupling reactions?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Optimization : Use cesium carbonate as a base to improve deprotonation efficiency, or employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling of aryl halides .
  • Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to enhance solubility of aromatic intermediates .
  • Contradiction Analysis : Compare yields under varying conditions (e.g., 35°C vs. 100°C) to identify thermodynamic vs. kinetic control pathways .

Q. Basic: What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., δ 8.87 ppm for pyridine protons, δ 3.70 ppm for morpholine methylenes) .
  • HRMS : Verify molecular weight (e.g., m/z 215 [M+H]⁺ for core pyrimidine fragments) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .

Q. Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

X-ray crystallography reveals key structural motifs:

  • Dihedral Angles : Planarity between pyrimidine and aryl rings (e.g., 12.8° twist) influences π-π stacking with biological targets .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 2.02 Å) stabilize bioactive conformations. Disruption of these bonds via fluorination or methoxy substitution can alter potency .
    Methodological Tip : Use Cambridge Structural Database (CSD) comparisons to correlate crystallographic data with enzymatic inhibition assays .

Q. Basic: What biological assays are used to evaluate its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases (e.g., p38 MAP kinase) using fluorescence polarization assays .
  • Antimicrobial Activity : Employ MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .

Q. Advanced: How to address discrepancies in biological activity across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., morpholine ring oxidation) that may interfere with activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target engagement hypotheses .

Q. Basic: What computational tools aid in SAR studies?

  • QSAR Models : Utilize MOE or Schrödinger to correlate substituent electronegativity with activity .
  • Docking Simulations : Map binding poses in kinase active sites (e.g., EGFR) to prioritize synthetic targets .

Q. Advanced: How to design derivatives with improved metabolic stability?

  • Bioisosteric Replacement : Substitute morpholine with thiomorpholine to reduce CYP450-mediated oxidation .
  • Pro-drug Strategies : Introduce acetylated amines for enhanced solubility and controlled release .
  • In Silico ADME Prediction : Use SwissADME to optimize logP values (<3) and minimize hepatotoxicity risks .

Q. Basic: What are common synthetic impurities, and how are they characterized?

  • By-products : Unreacted triazole intermediates or dimerized pyrimidines.
  • Detection : Use HPLC-PDA (C18 column, acetonitrile/water gradient) with spiking experiments for identification .
  • Resolution : Optimize column chromatography (silica gel, 230–400 mesh) with isocratic elution .

Q. Advanced: How to validate target engagement in cellular models?

  • Chemical Proteomics : Employ pull-down assays with biotinylated probes to isolate target proteins .
  • Kinase Profiling : Use KINOMEscan® panels to assess selectivity across 468 kinases .
  • CRISPR Knockout : Validate mechanism via gene-edited cell lines (e.g., p38 MAPK KO) .

Properties

IUPAC Name

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMXVKKPYBGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine

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